molecular formula C31H26N2O2 B308014 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole

3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole

Cat. No. B308014
M. Wt: 458.5 g/mol
InChI Key: MLRYCAMLMUNVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole, also known as BIM-23244, is a synthetic compound that belongs to the class of indole derivatives. It has been found to have potential therapeutic applications in cancer treatment due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole involves its binding to a specific protein called Bcl-2, which is overexpressed in many types of cancer cells. Bcl-2 is known to play a role in preventing apoptosis, and the binding of 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole to Bcl-2 leads to the activation of the apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been found to induce apoptosis in cancer cells, leading to their death. 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole for lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential of 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole for cancer treatment.

Synthesis Methods

The synthesis of 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole involves the reaction of 2-(benzyloxy)-3-methoxybenzaldehyde with indole-3-carboxaldehyde in the presence of a base and a catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis method has been optimized to achieve a high yield and purity of 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole.

Scientific Research Applications

3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.

properties

Product Name

3-[[2-(benzyloxy)-3-methoxyphenyl](1H-indol-3-yl)methyl]-1H-indole

Molecular Formula

C31H26N2O2

Molecular Weight

458.5 g/mol

IUPAC Name

3-[1H-indol-3-yl-(3-methoxy-2-phenylmethoxyphenyl)methyl]-1H-indole

InChI

InChI=1S/C31H26N2O2/c1-34-29-17-9-14-24(31(29)35-20-21-10-3-2-4-11-21)30(25-18-32-27-15-7-5-12-22(25)27)26-19-33-28-16-8-6-13-23(26)28/h2-19,30,32-33H,20H2,1H3

InChI Key

MLRYCAMLMUNVAY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Origin of Product

United States

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